molecular formula C8H13N3 B7868535 Isopropyl-pyrazin-2-ylmethyl-amine

Isopropyl-pyrazin-2-ylmethyl-amine

Cat. No.: B7868535
M. Wt: 151.21 g/mol
InChI Key: IFAIVVIARDSVAT-UHFFFAOYSA-N
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Description

Isopropyl-pyrazin-2-ylmethyl-amine is an organic compound with the molecular formula C8H13N3 It is characterized by the presence of an isopropyl group attached to a pyrazine ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-pyrazin-2-ylmethyl-amine typically involves the alkylation of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with isopropylamine under dehydrating conditions to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the intermediate compounds to the desired amine. The use of high-pressure reactors and optimized catalysts can significantly improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to its corresponding hydrazine derivative using strong reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using reagents like phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: PBr3, alkyl halides

Major Products Formed:

    Oxidation: Pyrazine N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Halogenated pyrazine derivatives

Scientific Research Applications

Isopropyl-pyrazin-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which isopropyl-pyrazin-2-ylmethyl-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Isopropyl-pyrazin-2-ylmethyl-amine can be compared with other pyrazine derivatives such as:

    Methyl-pyrazin-2-ylmethyl-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    Ethyl-pyrazin-2-ylmethyl-amine: Contains an ethyl group, which affects its reactivity and solubility compared to the isopropyl derivative.

    Phenyl-pyrazin-2-ylmethyl-amine:

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7(2)11-6-8-5-9-3-4-10-8/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAIVVIARDSVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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